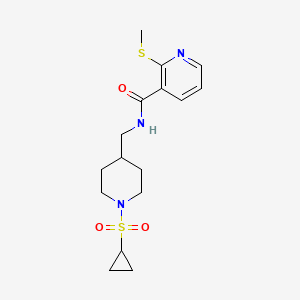

N-(cyclohexylmethyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(cyclohexylmethyl)ethanesulfonamide” is a type of sulfonamide . Sulfonamides are organic sulfur compounds that contain the sulfonamide functional group, which consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are typically crystalline and many important drugs contain the sulfonamide group .

Molecular Structure Analysis

The molecular formula of “N-(cyclohexylmethyl)ethanesulfonamide” is C10H21NO3S . Its average mass is 235.344 Da and its monoisotopic mass is 235.124207 Da .Aplicaciones Científicas De Investigación

Catalyst Design and Stability

One study explores the use of sulfonamide-substituted compounds for designing potential oxidation catalysts. Sulfonamides, such as 4-tert-Butylbenzenesulfonamide, were used to enhance the solubility and stability of iron phthalocyanine catalysts. This modification led to remarkable stability under oxidative conditions and was effective in the oxidation of cyclohexene and styrene, yielding allylic ketones and benzaldehyde, respectively (Umit Işci et al., 2014).

Environmental Impact and Degradation

Another study focuses on the ozonation of artificial sweeteners, where the oxidation of cyclamate (CYC) leads to the formation of amidosulfonic acid and cyclohexanone as main products. This research is significant for understanding the environmental degradation pathways of substances containing sulfonamide groups (M. Scheurer et al., 2012).

Organic Synthesis and Medicinal Chemistry

Research into the platinum(II)-catalyzed cyclizations using enesulfonamides showcases the creation of complex heterocyclic compounds, demonstrating the utility of sulfonamides in facilitating reactions that generate quaternary carbon centers within spiro-fused heterocyclic ring systems. This has implications for the synthesis of pharmacologically active molecules (Tyler J Harrison et al., 2007).

Environmental Sensors

A study on the development of a Co2+ ions sensor based on bis-sulfonamides highlights the role of sulfonamides in environmental monitoring. This research provides a foundation for creating sensors that can detect heavy metal contamination in water, demonstrating the application of sulfonamides in environmental science (T. Sheikh et al., 2016).

Green Chemistry

Research into the green synthesis of sulfonamides using nano-Ru/Fe3O4 as a catalyst emphasizes the importance of sulfonamides in sustainable chemistry. This method provides a more environmentally friendly approach to creating carbon-nitrogen bonds, a fundamental step in the synthesis of many pharmaceuticals and agrochemicals (Feng Shi et al., 2009).

Propiedades

IUPAC Name |

N-(cyclohexylmethyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-2-13(11,12)10-8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBRFGFWNUWMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclohexylmethyl)ethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2881040.png)

![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B2881053.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)

![ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2881057.png)